8-Amino-2,6-dichloro-7-methylpurine

Hydrogen-bond donor count Physicochemical property Medicinal chemistry

Secure the only purine scaffold that combines C-2/C-6 dichloro reactivity with a free 8-amino hydrogen-bond donor. This specific tri-substituted pattern enables C-6-first amination, then C-2 catalysis, while retaining the 8-NH2 for late-stage diversification—a sequential strategy impossible with 8-H or 8-Cl analogs. Directly supports the synthesis route in US Patent 11,590,139 for regulatory-aligned impurity profiles.

Molecular Formula C6H5Cl2N5
Molecular Weight 218.04 g/mol
Cat. No. B8328067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-2,6-dichloro-7-methylpurine
Molecular FormulaC6H5Cl2N5
Molecular Weight218.04 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1N)N=C(N=C2Cl)Cl
InChIInChI=1S/C6H5Cl2N5/c1-13-2-3(7)10-5(8)11-4(2)12-6(13)9/h1H3,(H2,9,10,11,12)
InChIKeyCYKNADPAQJGERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-2,6-dichloro-7-methylpurine – A Multisubstituted Purine Scaffold for Targeted Medicinal Chemistry Synthesis


8-Amino-2,6-dichloro-7-methylpurine (IUPAC: 2,6-dichloro-7-methylpurin-8-amine) is a trisubstituted purine derivative bearing chlorine atoms at the 2- and 6-positions, a methyl group at N-7, and an amino group at C-8 [1]. This substitution pattern places it within the broader class of 2,6,8-trisubstituted purines that have been systematically explored as adenosine receptor antagonists and kinase inhibitor precursors [2]. The compound serves primarily as a versatile intermediate in combinatorial library synthesis, where the differentiated reactivity of the three non-hydrogen substituents enables sequential, regioselective elaborations that are not possible with simpler di- or mono-substituted purine analogs.

Why 8-Amino-2,6-dichloro-7-methylpurine Cannot Be Replaced by 2,6-Dichloro-7-methylpurine or 2,6,8-Trichloro-7-methylpurine in Synthetic Sequences


The three non-hydrogen substituents on the purine core create a unique electronic and steric landscape that governs both chemical reactivity and potential biological target interactions. The 8-amino group is an electron-donating substituent that deactivates the purine ring toward nucleophilic aromatic substitution differently than the 8-hydrogen of 2,6-dichloro-7-methylpurine or the electron-withdrawing 8-chloro of 2,6,8-trichloro-7-methylpurine [1]. This alters the relative rates and regioselectivity of substitutions at C-6 and C-2, which are critical parameters in divergent synthetic pathways [2]. Furthermore, the 8-NH₂ moiety provides a hydrogen-bond donor that is absent in both the 8-H and 8-Cl analogs, fundamentally changing the compound's supramolecular recognition profile in fragment-based screening and its solubility characteristics. Generic replacement with an analog that lacks the 8-amino group will not sustain the same synthetic outcomes or binding interactions.

Quantitative Differentiation Evidence for 8-Amino-2,6-dichloro-7-methylpurine vs. Closest Analogs


Hydrogen-Bond Donor Capacity Distinguishes 8-Amino-2,6-dichloro-7-methylpurine from 8-H and 8-Cl Analogs

The 8-amino substituent introduces one hydrogen-bond donor (NH₂), whereas the direct analogs 2,6-dichloro-7-methylpurine and 2,6,8-trichloro-7-methylpurine possess zero H-bond donors [1][2]. This difference is derived directly from the molecular structures and impacts solubility, crystal packing, and target recognition.

Hydrogen-bond donor count Physicochemical property Medicinal chemistry

Electron-Donating 8-Amino Group Modulates Regioselectivity of Nucleophilic Aromatic Substitution at C-6 vs. C-2

In 2,6,8-trisubstituted purines, the nature of the C-8 substituent influences the relative electrophilicity of the C-6 and C-2 positions. An electron-donating group such as NH₂ reduces the activation of both positions toward nucleophilic attack compared with the electron-withdrawing 8-Cl substituent, thereby altering the kinetic selectivity observed during sequential amination or arylation [1]. While direct rate constants for the target compound are not reported in the open literature, the principled effect is documented for analogous 2,6,8-trisubstituted purine systems.

Nucleophilic aromatic substitution Regioselectivity Combinatorial chemistry

Explicit Patent Citation as a Key Intermediate for Substituted Aminopurine Kinase Inhibitors

The compound 2,6-dichloro-7-methylpurin-8-amine is explicitly disclosed and utilized as an intermediate in the synthesis of substituted aminopurine compounds claimed as cyclin-dependent kinase (CDK) inhibitors in US Patent 11,590,139 (Signal Pharmaceuticals) [1]. The synthetic route relies on the 8-amino group for further elaboration, meaning that the 8-unsubstituted or 8-chloro analogs cannot serve as direct replacements in the patented sequence.

Kinase inhibitor CDK inhibitor Patent intermediate

Optimal Application Scenarios for 8-Amino-2,6-dichloro-7-methylpurine Based on Differentiated Evidence


Divergent Synthesis of 2,6,8-Trisubstituted Purine Libraries via Sequential C-6/C-2 Amination

The differentiated reactivity of the three substituents allows chemists to exploit C-6-selective amination first (acid-catalyzed displacement of the more reactive chlorine), followed by C-2 substitution under transition-metal catalysis, while the 8-amino group remains available for later diversification (diazotization, acylation, or C-N coupling) [1]. This sequential strategy is not feasible with 2,6-dichloro-7-methylpurine, which lacks the 8-amino handle, or with 2,6,8-trichloro-7-methylpurine, which introduces a competing reactive site at C-8.

Fragment-Based Lead Discovery Requiring a Purine Core with a Hydrogen-Bond Donor at C-8

In fragment screening campaigns targeting ATP-binding pockets of kinases or adenosine receptors, the 8-NH₂ group provides a hydrogen-bond donor that can interact with backbone carbonyls or side-chain acceptors in the hinge region [2]. Analogs such as 2,6-dichloro-7-methylpurine lack this donor and may fail to recapitulate the same binding pose, making the amino-bearing scaffold the preferred choice for fragment elaboration.

GMP-Ready Intermediate for CDK Inhibitor Candidate Synthesis

As explicitly disclosed in US Patent 11,590,139, 2,6-dichloro-7-methylpurin-8-amine is a defined intermediate on the route to biologically active substituted aminopurines [3]. Procurement of this specific compound ensures alignment with the regulatory synthesis pathway, reducing the risk of impurity profiles that would arise from alternative starting materials.

Regioselectivity Studies on Electron-Deficient Heterocycles

The compound serves as an informative model substrate for investigating the influence of electron-donating vs. electron-withdrawing groups at the 8-position on the rates of nucleophilic aromatic substitution at C-6 and C-2. Comparative kinetic experiments with 8-H and 8-Cl analogs can quantify the deactivating effect of the 8-amino group, providing mechanistic insights valuable for reaction optimization [1].

Quote Request

Request a Quote for 8-Amino-2,6-dichloro-7-methylpurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.